2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Description
2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as Compound X, is a novel small molecule that has shown promising results in scientific research applications. This compound belongs to the sulfonamide class of compounds and has a molecular weight of 402.45 g/mol.
Scientific Research Applications
Synthesis and Cyclooxygenase-2 Inhibitory Activity
Compounds with a substituted benzenesulfonamide moiety, including those with fluorine substitutions, have been synthesized and evaluated for their inhibitory activities against cyclooxygenase (COX) enzymes. The presence of fluorine on the benzenesulfonamide moiety, along with electron-donating groups, yields selectivity and potency for COX-2 inhibition, suggesting potential for the development of anti-inflammatory agents (M. Pal et al., 2003).
Antidiabetic Activity
Fluorinated pyrazoles and benzenesulfonylurea derivatives have been prepared as hypoglycemic agents. The structure-activity relationship (SAR) and in silico drug-relevant property calculations indicate that these compounds are potential leads for future drug discovery studies in the context of antidiabetic therapy (H. Faidallah et al., 2016).
Decarboxylative Fluorination
A method for the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including pyrazole, has been developed. This transition-metal-free approach allows for the synthesis of fluorinated heteroaromatic compounds, which are valuable in medicinal chemistry and material science (Xi Yuan et al., 2017).
Cytotoxicity and Carbonic Anhydrase Inhibition
New benzenesulfonamides derivatives, including fluorine-substituted compounds, have been synthesized and tested for their cytotoxic activities and inhibition of carbonic anhydrase (CA) isoforms. Some derivatives showed promising cytotoxic activities, indicating their potential in anti-tumor studies, while others strongly inhibited human cytosolic isoforms hCA I and II, suggesting applications in the treatment of conditions associated with altered CA activity (H. Gul et al., 2016).
Fluorometric Sensing for Metal Ions
Pyrazoline derivatives have been utilized for metal ion selectivity based on fluorometric detection. A novel non-toxic pyrazoline derivative has been shown to selectively detect Hg^2+ ions, highlighting its potential as a selective fluorometric "turn-off" sensor for mercury detection (Ebru Bozkurt et al., 2018).
properties
IUPAC Name |
2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXOZBCMDSSNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide |
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